4-Benzyloxyphenylacetic acid ethyl ester
Overview
Description
4-Benzyloxyphenylacetic acid ethyl ester is an organic compound with the molecular formula C17H18O3. It is an ester derivative of 4-benzyloxyphenylacetic acid and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzyloxyphenylacetic acid ethyl ester can be synthesized through the esterification of 4-benzyloxyphenylacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol with a catalytic amount of sulfuric acid or hydrochloric acid to yield the ester product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques such as distillation and crystallization ensures the production of high-purity ester.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxyphenylacetic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-benzyloxyphenylacetic acid and ethanol in the presence of aqueous acid or base.
Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) yields the corresponding alcohol.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Hydrolysis: 4-Benzyloxyphenylacetic acid and ethanol.
Reduction: 4-Benzyloxyphenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzyloxyphenylacetic acid ethyl ester is utilized in several scientific research areas:
Chemistry: As an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-benzyloxyphenylacetic acid ethyl ester involves its hydrolysis to 4-benzyloxyphenylacetic acid, which can then interact with various biological targets. The ester linkage is cleaved by esterases, releasing the active acid form that can participate in metabolic pathways and exert its effects on molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: An ester of benzoic acid, used as a flavoring agent and solvent.
Methyl salicylate: An ester of salicylic acid, known for its use in topical analgesics.
Ethyl acetate: A common ester used as a solvent in various industrial applications.
Uniqueness
4-Benzyloxyphenylacetic acid ethyl ester is unique due to its benzyloxy substituent, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for research applications.
Properties
IUPAC Name |
ethyl 2-(4-phenylmethoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-2-19-17(18)12-14-8-10-16(11-9-14)20-13-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKJGLKGTNSPFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372054 | |
Record name | Ethyl [4-(benzyloxy)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56441-69-1 | |
Record name | Ethyl [4-(benzyloxy)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 56441-69-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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